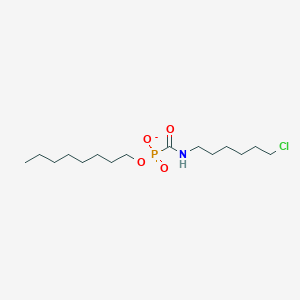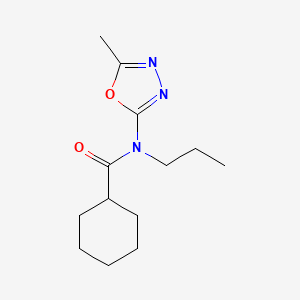
S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate: is an organic compound with the molecular formula C({22})H({28})O(_{3})S It is a thioester derivative, characterized by the presence of a methoxyphenyl group and an octyloxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate typically involves the reaction of 4-methoxyphenyl thiol with 4-(octyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH({4})) are employed for reduction reactions.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxy and octyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- S-(4-Methoxyphenyl) 4-(hexyloxy)benzene-1-carbothioate
- S-(4-Methoxyphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Methylphenyl) 4-(octyloxy)benzene-1-carbothioate
Comparison:
- S-(4-Methoxyphenyl) 4-(octyloxy)benzene-1-carbothioate differs from its analogs by the length of the alkoxy chain or the presence of different substituents on the aromatic ring.
- The octyloxy group provides unique hydrophobic properties compared to shorter alkoxy chains, which can influence the compound’s solubility and interaction with biological targets.
- The methoxy group can enhance electron-donating effects, affecting the compound’s reactivity and stability.
Properties
CAS No. |
62525-78-4 |
|---|---|
Molecular Formula |
C22H28O3S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
S-(4-methoxyphenyl) 4-octoxybenzenecarbothioate |
InChI |
InChI=1S/C22H28O3S/c1-3-4-5-6-7-8-17-25-20-11-9-18(10-12-20)22(23)26-21-15-13-19(24-2)14-16-21/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
PJQYEGCMUGFKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14532433.png)



![Ethyl 2-oxo-2-[(trimethylsilyl)oxy]-2lambda~5~-diazene-1-carboxylate](/img/structure/B14532467.png)





![tert-Butyl[(furan-2-yl)methyl]oxophosphanium](/img/structure/B14532531.png)
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoate](/img/structure/B14532535.png)
![Cycloocta[b]pyridine, 5,6,7,8,9,10-hexahydro-2-methyl-, 1-oxide](/img/structure/B14532536.png)

